molecular formula C10H17N3O2S2 B11173011 N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B11173011
M. Wt: 275.4 g/mol
InChI Key: HLTXSWZXJVCKPC-UHFFFAOYSA-N
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Description

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide is a chemical compound with a molecular formula of C10H18N2O2S2. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with 5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of the 2,2-dimethylpropanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17N3O2S2

Molecular Weight

275.4 g/mol

IUPAC Name

N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C10H17N3O2S2/c1-10(2,3)7(14)11-8-12-13-9(17-8)16-6-5-15-4/h5-6H2,1-4H3,(H,11,12,14)

InChI Key

HLTXSWZXJVCKPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)SCCOC

Origin of Product

United States

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